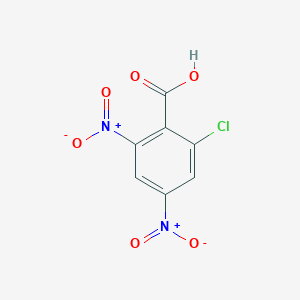

2-Chloro-4,6-dinitrobenzoic acid

Description

Contextualization of CDNBA within Contemporary Nitroaromatic and Chlorobenzoic Acid Chemistry

2-Chloro-4,6-dinitrobenzoic acid (CDNBA) is a chemical entity that belongs to two significant classes of organic compounds: nitroaromatics and chlorobenzoic acids. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of the chemical industry. nih.govnih.gov The strong electron-withdrawing nature of the nitro group, a result of resonance and inductive effects, makes the aromatic ring susceptible to nucleophilic aromatic substitution and resistant to oxidative degradation. nih.govscielo.brwikipedia.org This property is fundamental to their use as precursors in the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnih.govresearchgate.net Many nitroaromatics serve as key intermediates for producing aromatic amines through the reduction of the nitro group, a vital transformation in industrial chemistry. wikipedia.org

Concurrently, CDNBA is a derivative of chlorobenzoic acid. Chlorobenzoic acids are benzoic acid derivatives containing one or more chlorine atoms on the benzene (B151609) ring. They are utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. mdpi.comresearchgate.net For instance, 2-chlorobenzoic acid is a precursor for the non-steroidal anti-inflammatory drug diclofenac. mdpi.com The presence and position of the chlorine atom, an ortho-, para-directing deactivator, alongside the carboxylic acid group, influence the molecule's acidity, reactivity, and intermolecular interactions. wikipedia.org

CDNBA thus combines the distinct chemical features of both parent classes. It possesses a benzoic acid framework substituted with a chlorine atom and two nitro groups. The collective electron-withdrawing power of the two nitro groups and the chlorine atom significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group, making it a subject of interest for detailed physicochemical study.

Significance of CDNBA as a Model Compound and Synthetic Intermediate in Organic Synthesis Research

In the landscape of organic synthesis, this compound serves a dual role as both a valuable synthetic intermediate and a model compound for fundamental research. Its primary significance as an intermediate is highlighted by its application in the synthesis of pharmaceuticals. google.com Notably, it is identified as an intermediate in the production of Rivanol (ethacridine lactate), an antiseptic and abortifacient. google.comnih.gov

Beyond its direct application in synthesis, CDNBA is employed as a model compound for investigating chemical phenomena. Researchers have used it to study the physicochemical and toxicological properties of chloro-nitro-aromatic derivatives. researchgate.net Such studies involve measuring properties like aqueous solubility, acid dissociation constants, and the kinetics of nucleophilic substitution reactions, providing valuable data for structure-reactivity correlations. researchgate.net

Furthermore, CDNBA has found utility in the field of crystal engineering and supramolecular chemistry. It has been used to form co-crystals with other molecules, such as nicotinamide (B372718). nih.gov The study of these co-crystals, which can exhibit different physical properties like melting point and stability compared to the individual components, is a significant area of pharmaceutical and materials science research. nih.govresearchgate.net The ability of CDNBA to participate in specific intermolecular interactions, such as hydrogen bonding, makes it a useful building block for designing new solid-state structures. nih.gov

Epistemological and Methodological Overview of Academic Research Pertaining to CDNBA

The academic investigation of this compound employs a range of modern analytical and computational techniques to elucidate its structural, physical, and chemical properties. These methodologies provide a comprehensive understanding of the compound at a molecular level.

Solid-state characterization is central to the research on CDNBA and its derivatives. Techniques such as single-crystal X-ray diffraction are used to determine the precise three-dimensional arrangement of atoms and molecules in a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net This is often complemented by powder X-ray diffraction (PXRD) to analyze polycrystalline samples. researchgate.net

Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of the compound, such as its melting point, thermal stability, and the existence of different polymorphic forms. researchgate.net Spectroscopic techniques are also fundamental. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) helps to determine the molecular structure in solution. researchgate.net

In addition to experimental work, computational chemistry plays a significant role. Quantum chemical calculations, such as those using Density Functional Theory (DFT) methods like B3LYP, are performed to optimize molecular geometry, analyze molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict various properties. researchgate.net These theoretical studies support experimental findings and provide deeper insight into the compound's reactivity and electronic structure. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound matrix-fine-chemicals.com |

| CAS Number | 95192-61-3 matrix-fine-chemicals.comsynchem.de |

| Molecular Formula | C₇H₃ClN₂O₆ matrix-fine-chemicals.comsynchem.de |

| Molecular Weight | 246.56 g/mol matrix-fine-chemicals.comsynchem.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIQLTOUDBEJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376605 | |

| Record name | 2-chloro-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-61-3 | |

| Record name | 2-Chloro-4,6-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95192-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4,6 Dinitrobenzoic Acid and Its Precursors

Classical and Historical Synthetic Pathways to CDNBA

The traditional synthesis of 2-Chloro-4,6-dinitrobenzoic acid and its precursors is rooted in fundamental organic reactions, primarily electrophilic aromatic substitution and oxidation. These methods, while effective, often require harsh conditions and produce significant waste.

Nitration and Halogenation Strategies in the Synthesis of Dinitrochlorobenzoic Acids

The classical approach to synthesizing nitro-substituted chlorobenzoic acids typically involves the direct nitration of a chlorinated aromatic precursor. The synthesis of CDNBA itself would most logically start from 2-chlorobenzoic acid. The nitration process involves treating the starting material with a potent nitrating mixture, almost always a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The directing effects of the substituents on the aromatic ring are crucial. The carboxylic acid (-COOH) group is a deactivating, meta-directing group, while the chlorine (-Cl) atom is also deactivating but directs incoming electrophiles to the ortho and para positions. In 2-chlorobenzoic acid, the chlorine atom at position 2 directs incoming nitro groups to positions 4 and 6. The carboxylic acid at position 1 directs to position 5. The combined effect favors nitration at positions 4 and 6, leading to the desired this compound. However, the strong deactivation of the ring by both groups necessitates forceful reaction conditions.

An alternative historical route involves the dinitration of 2-chlorotoluene (B165313), followed by oxidation of the methyl group. This pathway can sometimes offer better control and yields. The commercial production of the related compound 2,4-dinitrochlorobenzene (DNCB) from p-nitrochlorobenzene using mixed acid nitration is a well-established industrial process that highlights the feasibility of this strategy. wikipedia.orggoogle.com

Table 1: Key Electrophilic Aromatic Substitution Reactions

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| 2-Chlorobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Dinitration | This compound |

| 2-Chlorotoluene | Conc. HNO₃ / Conc. H₂SO₄ | Dinitration | 2-Chloro-4,6-dinitrotoluene |

Carboxylation Reactions in the Functionalization of Nitroaromatic Precursors to CDNBA

Direct carboxylation of a highly deactivated ring like dinitrochlorobenzene is generally not feasible. Therefore, the most common classical strategy for introducing the carboxylic acid group is through the oxidation of a pre-existing alkyl group, typically a methyl group.

Following the dinitration of 2-chlorotoluene to form 2-chloro-4,6-dinitrotoluene, the methyl group is oxidized to a carboxylic acid. This transformation requires strong oxidizing agents. Historically, potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic or alkaline medium are used. This method is widely applicable for converting alkyl-substituted nitroaromatics into their corresponding benzoic acids. quora.com For instance, the synthesis of 2,5-dinitrobenzoic acid can be achieved by the oxidation of 2,5-dinitrotoluene. orgsyn.org

Table 2: Classical Oxidation for Carboxylic Acid Synthesis

| Precursor | Oxidizing Agent | Product |

|---|---|---|

| 2-Chloro-4,6-dinitrotoluene | Potassium Permanganate (KMnO₄) | This compound |

Modern and Sustainable Approaches in CDNBA Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Syntheses of CDNBA and Analogous Compounds

Modern synthetic methods are increasingly moving away from stoichiometric reagents towards catalytic alternatives to minimize waste and improve reaction efficiency. While specific catalytic syntheses for CDNBA are not widely published, research on analogous compounds provides insight into potential modern approaches. For example, a patented synthesis of the related intermediate 2-chloro-4-nitrobenzoic acid utilizes a tetra-n-propyl titanate catalyst in the presence of N-methylmorpholine, achieving high yields under controlled conditions. google.com This suggests that organometallic or transition-metal catalysts could be developed for the selective nitration or oxidation steps in CDNBA synthesis, potentially operating under milder conditions than traditional mixed acids.

Furthermore, catalytic methods for derivatization, such as the direct formation of amides from carboxylic acids and amines using boronic acid catalysts, represent a significant advancement over classical multi-step procedures. rsc.org

Green Chemistry Principles Applied to the Production of CDNBA

The principles of green chemistry offer a framework for making the synthesis of CDNBA more sustainable. nih.govnih.gov These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. rsc.orgyoutube.com

Applying these principles to CDNBA synthesis could involve several innovations:

Waste Prevention: Designing syntheses that incorporate all starting materials into the final product, such as developing catalytic cycles that regenerate reagents.

Atom Economy: Improving reaction pathways to reduce the formation of byproducts. For instance, a redesigned synthesis of ibuprofen (B1674241) significantly improved atom economy from 40% to nearly 80%. youtube.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. youtube.com

Catalysis: Using highly selective catalysts instead of stoichiometric reagents to reduce waste and energy consumption. rsc.orgyoutube.com Solid acid catalysts could potentially replace corrosive liquid acids like H₂SO₄ in the nitration step.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for example, through the use of highly active catalysts or methods like photochlorination. google.com

Table 3: Application of Green Chemistry Principles to CDNBA Synthesis

| Principle | Application to CDNBA Synthesis |

|---|---|

| Prevention | Develop catalytic cycles to minimize inorganic salt waste from neutralization. |

| Atom Economy | Design direct functionalization routes that avoid protective groups. |

| Less Hazardous Synthesis | Replace strong, corrosive acids with solid, reusable acid catalysts. |

| Safer Solvents & Auxiliaries | Explore nitration or oxidation in aqueous media or supercritical CO₂. youtube.com |

| Energy Efficiency | Use highly active catalysts to lower reaction temperatures and pressures. |

| Catalysis | Employ selective catalysts for nitration and oxidation to improve yield and reduce byproducts. rsc.org |

Derivatization Strategies and Functional Group Interconversions of CDNBA

This compound possesses two main reactive sites for further chemical modification: the carboxylic acid group and the activated chloro substituent.

The carboxylic acid group can undergo typical transformations. A common strategy involves converting it into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride is a versatile intermediate that readily reacts with nucleophiles. For example, it can react with alcohols to form esters or with primary and secondary amines to yield amides. This approach has been used in the synthesis of various derivatives of the related 2-chloro-4-nitrobenzoic acid. nih.gov

The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the two nitro groups at the ortho and para positions (relative to the chlorine) stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. patsnap.com This makes the chlorine an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, such as ammonia, amines, alkoxides, and thiolates, to generate a diverse library of substituted 4,6-dinitrobenzoic acid derivatives. The high reactivity of the chlorine in the analogous compound 2,4-dinitrochlorobenzene is well-documented. wikipedia.orgpatsnap.com

Table 4: Derivatization Reactions of this compound

| Reactive Site | Reagents | Transformation | Product Type |

|---|---|---|---|

| Carboxylic Acid | 1. SOCl₂2. R-OH (Alcohol) | Esterification | 2-Chloro-4,6-dinitrobenzoate Ester |

| Carboxylic Acid | 1. SOCl₂2. R₂NH (Amine) | Amidation | N-substituted-2-chloro-4,6-dinitrobenzamide nih.gov |

| Chloro Group | NH₃ (Ammonia) | Nucleophilic Aromatic Substitution | 2-Amino-4,6-dinitrobenzoic acid |

| Chloro Group | R-NH₂ (Primary Amine) | Nucleophilic Aromatic Substitution | 2-(Alkylamino)-4,6-dinitrobenzoic acid |

Esterification and Amidation of the Carboxyl Moiety in CDNBA

The carboxylic acid group of CDNBA serves as a primary handle for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, steric profile, and potential as a linker or building block.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. A common approach is Fischer-Speier esterification, which involves reacting CDNBA with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the reaction equilibrium towards the product, water is typically removed as it forms, often through azeotropic distillation with a suitable solvent like toluene (B28343). google.com

A milder and highly efficient alternative for synthesizing esters from CDNBA, particularly with sensitive or complex alcohols, is the use of coupling agents. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid, facilitating nucleophilic attack by the alcohol. jocpr.com The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which accelerates the process. jocpr.com The primary byproduct of this reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Amidation: Similar to esterification, the formation of amides from CDNBA can be effectively carried out using carbodiimide (B86325) coupling chemistry. Reacting CDNBA with a primary or secondary amine in the presence of DCC and a suitable solvent like dimethylformamide (DMF) yields the corresponding amide. This method is advantageous as it proceeds under mild conditions, preserving the integrity of the nitro and chloro functionalities. The synthesis of amide derivatives has been noted in studies involving similar nitrobenzoic acids. researchgate.net

The table below summarizes common methodologies for these transformations.

Table 1: Methodologies for Esterification and Amidation of CDNBA

| Transformation | Reagents | Catalyst | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | H₂SO₄ or p-TsOH | Heating in a solvent like toluene with azeotropic removal of water. google.com |

| Esterification | Alcohol (R-OH) | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP), Room Temperature, Anhydrous Solvent (e.g., DCM, DMF). jocpr.com |

| Amidation | Amine (R-NH₂) | Dicyclohexylcarbodiimide (DCC) | Room Temperature, Anhydrous Solvent (e.g., DMF). jocpr.comresearchgate.net |

Selective Reduction of Nitro Groups within the CDNBA Framework

A significant synthetic challenge and opportunity within the CDNBA framework is the selective reduction of one of its two nitro groups. The nitro groups at the C4 and C6 positions are electronically distinct due to their proximity to the electron-withdrawing carboxylic acid and chlorine substituents. This electronic differentiation, along with steric factors, can be exploited to achieve chemoselectivity. The reduction of a nitro group to an amine (e.g., forming a 2-chloro-4-amino-6-nitrobenzoic acid derivative) dramatically alters the electronic properties of the aromatic ring and introduces a versatile amino group for further functionalization.

Various reducing agents have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities like halogens and carboxylic acids. The choice of reagent and reaction conditions is critical to prevent over-reduction or undesired side reactions, such as dechlorination.

Common strategies include:

Catalytic Hydrogenation: While powerful, catalytic hydrogenation (e.g., with H₂/Pd-C) can sometimes lead to hydrodehalogenation (loss of the chlorine atom). Careful selection of the catalyst, solvent, and reaction pressure is necessary to favor nitro group reduction.

Metal/Acid Systems: Systems like tin (Sn) or iron (Fe) in acidic media are classic reagents for nitro group reduction, though their selectivity in polynitrated systems can be variable.

Sulfide (B99878) Reagents: Sodium sulfide or ammonium (B1175870) polysulfide (as used in the Zinin reduction) are known to selectively reduce one nitro group in dinitroaromatic compounds. stackexchange.com The selectivity is often governed by steric hindrance and electronic effects; for instance, a nitro group ortho to an activating group may be preferentially reduced. stackexchange.com

Hydrazine-Based Systems: The use of hydrazine (B178648) in combination with a catalyst like Raney nickel or in the form of hydrazine glyoxylate (B1226380) with zinc or magnesium powder can provide a rapid and selective reduction of nitro groups at room temperature without affecting halogen substituents.

Enzymatic Reduction: Biocatalytic methods, using nitroreductase enzymes, offer high chemoselectivity. For example, nitroreductases from organisms like Ralstonia eutropha have been shown to selectively reduce nitro groups to hydroxylamino or amino groups in various chloronitroaromatic compounds. nih.govnih.gov

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | Potential Selectivity | Notes |

|---|---|---|

| Sodium Polysulfide (Zinin Reduction) | High; often reduces the least sterically hindered nitro group or one activated by an adjacent group. stackexchange.com | A classic method for selective mono-reduction of dinitroarenes. |

| Hydrazine Glyoxylate / Mg or Zn | High; reported to reduce nitro groups without hydrogenolysis of halogens. | Effective at room temperature. |

| NaBH₄ / Transition Metal Complex | Moderate to High; selectivity can be tuned by the choice of metal complex. jsynthchem.com | A modified borohydride (B1222165) system with enhanced reducing power. |

| Nitroreductase Enzymes | Very High; can offer regioselectivity and stops at the hydroxylamine (B1172632) or amine stage. nih.govnih.gov | A green chemistry approach, operates under mild aqueous conditions. |

Investigation of Nucleophilic Aromatic Substitution at the Chlorine Position of CDNBA

The chlorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions (relative to the chlorine) stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.org This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

The general mechanism involves a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. libretexts.org

Elimination: The aromatic system is restored by the expulsion of the chloride leaving group, resulting in the net substitution product. libretexts.org

This reaction pathway allows for the introduction of diverse functionalities at the C2 position. Common nucleophiles employed in SNAr reactions with activated aryl halides include:

Amines: Primary and secondary amines react readily to form N-substituted 2-amino-4,6-dinitrobenzoic acid derivatives. youtube.com

Alkoxides and Phenoxides: Sodium or potassium alkoxides (R-O⁻) and phenoxides (Ar-O⁻) can be used to synthesize the corresponding aryl ethers.

Thiolates: Thiolates (R-S⁻) are potent nucleophiles and react efficiently to yield aryl thioethers. nih.gov

Hydrazine: Hydrazine can act as a nucleophile, displacing the chloride to form a hydrazinyl derivative. researchgate.net

The reactivity of the nucleophile and the specific reaction conditions (solvent, temperature) can be tailored to optimize the yield of the desired substitution product. The SNAr reaction on the CDNBA scaffold is a powerful tool for building molecular complexity and accessing novel derivatives.

Table 3: Nucleophilic Aromatic Substitution (SNAr) on CDNBA

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., Butylamine) | 2-(Alkylamino)-4,6-dinitrobenzoic acid |

| Alkoxide | NaOR (e.g., Sodium methoxide) | 2-Alkoxy-4,6-dinitrobenzoic acid |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 2-(Arylthio)-4,6-dinitrobenzoic acid |

| Hydrazine | N₂H₄ | 2-Hydrazinyl-4,6-dinitrobenzoic acid researchgate.net |

Detailed Mechanistic Investigations of Reactions Involving 2 Chloro 4,6 Dinitrobenzoic Acid

Elucidation of Reaction Kinetics and Thermodynamic Parameters for CDNBA Transformations

Detailed experimental kinetic and thermodynamic data for the reactions of 2-Chloro-4,6-dinitrobenzoic acid are not extensively documented in the readily available scientific literature. However, by analogy with other highly activated halo-nitroaromatic compounds, such as 2,4,6-trinitrochlorobenzene, it is possible to infer the general characteristics of these parameters. Nucleophilic aromatic substitution (SNAr) reactions of this type are typically characterized by second-order kinetics, being first order in the aromatic substrate and first order in the nucleophile.

The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the temperature. The activation energies for the formation of the intermediate complex are lowered by the presence of strong electron-withdrawing groups. Computational studies on similar nitroaryls have shown that activation barriers for SNAr reactions can range from approximately 17 to 28 kcal/mol, with lower barriers corresponding to systems with more potent electron-withdrawing substituents. nih.gov

To illustrate the typical parameters for such a reaction, the following interactive table presents hypothetical kinetic and thermodynamic data for the reaction of CDNBA with a generic nucleophile (Nu⁻) in a polar aprotic solvent.

| Nucleophile (Nu⁻) | Rate Constant, k (M⁻¹s⁻¹) at 298 K | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Methoxide (B1231860) (CH₃O⁻) | 1.2 x 10⁻² | 55 | -60 |

| Aniline (C₆H₅NH₂) | 3.5 x 10⁻⁴ | 68 | -85 |

| Thiophenoxide (C₆H₅S⁻) | 2.1 x 10⁻¹ | 45 | -45 |

Note: The data in this table are illustrative examples based on values for related SNAr reactions and are not experimentally determined values for this compound.

In-depth Analysis of Nucleophilic Aromatic Substitution Mechanisms on CDNBA Substrates

The primary mechanism for reactions involving nucleophilic attack on CDNBA is the two-step addition-elimination (SNAr) mechanism. This pathway is characteristic of aryl halides that possess strong electron-withdrawing substituents. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This carbon is highly electrophilic due to the inductive and resonance effects of the nitro groups at the ortho (position 2) and para (position 4) positions relative to the leaving group. This initial addition step is typically the rate-determining step of the reaction. mdpi.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.

Elimination of the Leaving Group: In the second, generally faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the chloride ion (Cl⁻). libretexts.org

This mechanism is distinct from SN1 and SN2 reactions. An SN1 pathway is unfavorable due to the high energy of the resulting aryl cation, while an SN2 pathway is impossible because the steric bulk of the aromatic ring prevents the required backside attack. libretexts.org

Stereoelectronic Effects and Regioselectivity in Reactions of CDNBA and its Derivatives

The regioselectivity of nucleophilic attack on the CDNBA ring is precisely controlled by the stereoelectronic effects of its substituents. The electron-withdrawing groups activate the ring for nucleophilic substitution, but they do so at specific positions. libretexts.org

Activating Groups: The two nitro groups and the carboxylic acid group are powerful electron-withdrawing groups. The nitro groups exert their influence through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing the negative charge of the intermediate). For a nucleophilic substitution to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic Meisenheimer intermediate via resonance. libretexts.org

Regioselectivity: In CDNBA, the chlorine atom is at the 2-position. There is a nitro group at the 4-position (para) and another at the 6-position (ortho). Both of these nitro groups are perfectly positioned to stabilize the negative charge of the intermediate formed when a nucleophile attacks the C-2 carbon. The negative charge can be delocalized onto the oxygen atoms of both nitro groups. This pronounced stabilization makes the C-2 carbon the most electrophilic site and the most susceptible to nucleophilic attack. Consequently, the substitution of the chlorine atom is the overwhelmingly favored reaction pathway. While displacement of a nitro group can occur under certain conditions with specific nucleophiles, as seen in related molecules like 2,4,6-trinitrobenzonitrile, the halide is generally a much better leaving group. rsc.org

Identification and Characterization of Reaction Intermediates and Transition States in CDNBA Chemistry

The key reaction intermediate in the SNAr reactions of CDNBA is the Meisenheimer complex. libretexts.org For CDNBA reacting with a nucleophile (Nu⁻), this intermediate would have a tetrahedral geometry at the C-2 carbon, which is bonded to the incoming nucleophile, the chlorine atom, and the adjacent ring carbons. The negative charge is distributed throughout the π-system of the cyclohexadienyl ring and the nitro groups.

The reaction profile involves two transition states:

First Transition State (TS1): This is the transition state for the initial nucleophilic attack. It represents the energy maximum on the path to the Meisenheimer complex. In this state, the bond between the nucleophile and the C-2 carbon is partially formed. Computational studies on similar SNAr reactions suggest that this transition state resembles the Meisenheimer complex itself. nih.gov The formation of this transition state is the rate-limiting step. mdpi.com

Second Transition State (TS2): This transition state lies on the reaction coordinate between the Meisenheimer intermediate and the final product. Here, the bond to the incoming nucleophile is almost fully formed, while the bond to the leaving group (the chloride ion) is significantly broken. This transition state is generally lower in energy than the first, reflecting the relative ease with which the chloride ion is expelled to restore the highly stable aromatic system.

While some SNAr reactions can proceed through a concerted mechanism without a stable intermediate, reactions on highly activated systems like dinitro- and trinitro-halobenzenes typically proceed via the stepwise pathway involving a distinct Meisenheimer intermediate. nih.gov

Computational Chemistry and Theoretical Studies on 2 Chloro 4,6 Dinitrobenzoic Acid

General Approaches to Quantum Chemical Calculations for Nitroaromatic Acids

Theoretical studies on nitroaromatic acids typically utilize quantum chemical calculations to elucidate their structural and electronic properties.

Molecular Dynamics Simulations and Conformational Analysis

While no specific studies on the molecular dynamics of CDNBA were found, this technique is invaluable for understanding the conformational landscape and intermolecular interactions of similar molecules in different environments. Simulations could reveal the preferred orientation of the carboxylic acid and nitro groups, as well as how the molecule interacts with solvents or biological macromolecules.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling for related nitroaromatic compounds often focuses on understanding their reactivity in various chemical transformations. Computational methods can be used to calculate reaction barriers and identify the most likely sites for nucleophilic or electrophilic attack. For a molecule like CDNBA, theoretical studies could predict its behavior in reactions such as nucleophilic aromatic substitution, where the chlorine atom could be displaced, or reactions involving the carboxylic acid group.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 4,6 Dinitrobenzoic Acid and Its Derivatives for Research

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Analysis of CDNBA

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of CDNBA.

NMR Spectroscopy provides insight into the carbon-hydrogen framework. For CDNBA, ¹H NMR would be expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two aromatic protons would be present in unique chemical environments, likely appearing as doublets. The electron-withdrawing nature of the two nitro groups and the chlorine atom would significantly shift these protons downfield. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield position, typically above 10 ppm, although its observation can depend on the solvent used.

In ¹³C NMR spectroscopy, seven distinct carbon signals would be expected, corresponding to each carbon atom in the molecule. The carboxyl carbon would resonate at the lowest field (typically ~165-185 ppm). The aromatic carbons would appear in the ~120-150 ppm range, with their exact shifts influenced by the attached substituents. Carbons bonded to the nitro groups would be significantly deshielded.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the CDNBA molecule. The spectrum is characterized by specific vibrational frequencies. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected as a strong, sharp peak around 1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) would be prominent, typically near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would appear in the fingerprint region, usually between 800 and 600 cm⁻¹.

| Technique | Expected Spectral Features for CDNBA | Typical Wavenumber/Chemical Shift |

| ¹H NMR | Aromatic Protons (2H) | > 8.0 ppm |

| Carboxylic Acid Proton (1H) | > 10 ppm (broad) | |

| ¹³C NMR | Carboxyl Carbon | ~165-185 ppm |

| Aromatic Carbons | ~120-150 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | |

| Asymmetric NO₂ Stretch | ~1530 cm⁻¹ (strong) | |

| Symmetric NO₂ Stretch | ~1350 cm⁻¹ (strong) | |

| C-Cl Stretch | 600-800 cm⁻¹ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry for CDNBA Elucidation

UV-Vis spectroscopy and mass spectrometry are complementary techniques used to study the electronic transitions and determine the molecular weight and fragmentation pattern of CDNBA.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic conjugation within the molecule. The dinitro-substituted aromatic ring in CDNBA constitutes a strong chromophore. It is expected to exhibit intense absorption bands in the UV region, likely below 400 nm. The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity. Studies on similar nitroaromatic compounds, such as 4,6-dinitrobenzofuroxan, show strong absorption that can be used for kinetic and binding studies. researchgate.net

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of CDNBA. The molecular formula of CDNBA is C₇H₃ClN₂O₆, corresponding to a molecular weight of approximately 246.56 g/mol . synchem.dematrix-fine-chemicals.comcookechem.com High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of functional groups such as •OH, •NO₂, and the entire COOH group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing definitive evidence for the presence of chlorine in the molecule.

| Technique | Parameter | Expected Value/Observation for CDNBA |

| Mass Spectrometry | Molecular Formula | C₇H₃ClN₂O₆ synchem.dematrix-fine-chemicals.com |

| Molecular Weight | 246.56 g/mol synchem.dematrix-fine-chemicals.com | |

| Key Fragmentation | Loss of •OH, •NO₂, COOH | |

| Isotopic Pattern | Presence of M+2 peak due to ³⁷Cl | |

| UV-Vis Spectroscopy | Chromophore | Dinitro-substituted benzene (B151609) ring |

| Expected λmax | < 400 nm |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring in CDNBA Synthesis

Chromatographic methods are indispensable for separating CDNBA from impurities and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of CDNBA and related non-volatile aromatic acids. A reverse-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier (e.g., trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated form. ekb.eg Detection is commonly performed using a UV detector set to a wavelength where CDNBA absorbs strongly. This method can effectively separate CDNBA from starting materials, by-products, and degradation products, allowing for accurate quantification of purity. ekb.egresearchgate.net

Gas Chromatography (GC) can also be used, but typically requires derivatization of the non-volatile carboxylic acid to a more volatile form, such as a methyl ester. This can be achieved by reacting the CDNBA with an agent like methanol in the presence of an acid catalyst. rsc.org The resulting methyl 2-chloro-4,6-dinitrobenzoate can then be analyzed by GC. Given the presence of electronegative nitro and chloro groups, an electron-capture detector (ECD) would provide high sensitivity for detecting the compound and related impurities. rsc.org GC is particularly useful for monitoring reactions where the starting materials and products are sufficiently volatile. epa.gov

X-ray Crystallography and Solid-State Characterization of CDNBA Structures and Polymorphs

X-ray crystallography and other solid-state characterization techniques are essential for determining the precise three-dimensional atomic arrangement and investigating polymorphism.

X-ray Crystallography on a single crystal of CDNBA would provide unambiguous proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such analyses on related compounds, like 2-chloro-4-nitrobenzoic acid (2c4n), have revealed that the molecules often form centrosymmetric dimer pairs through hydrogen bonding between their carboxylic acid groups. nih.gov These dimers can then arrange into larger architectures via other interactions. nih.gov

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration. Different polymorphs can have different physical properties. Studies on the closely related 2-chloro-4-nitrobenzoic acid have identified at least two polymorphic forms (Form I and Form II), which can be characterized using techniques like Differential Scanning Calorimetry (DSC), thermomicroscopy, and powder X-ray diffraction (PXRD). researchgate.net DSC can identify phase transitions between polymorphs, while PXRD provides a characteristic diffraction pattern for each crystalline form. researchgate.netrsc.org It is plausible that CDNBA could also exhibit polymorphism, and a thorough screening and characterization would be necessary to identify and control the desired solid form for any application. Additionally, the formation of solvates and hydrates, where solvent molecules are incorporated into the crystal lattice, has been observed for 2-chloro-4-nitrobenzoic acid and should be investigated for CDNBA. rsc.org

| Technique | Information Obtained | Relevance to CDNBA |

| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths/angles, intermolecular interactions. | Confirms connectivity and reveals solid-state packing, such as hydrogen-bonded dimers. nih.gov |

| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint of a solid material. | Used to identify and distinguish between different polymorphs and solvates. rsc.org |

| Differential Scanning Calorimetry (DSC) | Thermal events (melting points, phase transitions). | Detects polymorphism and determines the thermodynamic stability relationships between forms. researchgate.net |

Research on Novel Chemical Transformations and the Synthesis of Complex Molecules from 2 Chloro 4,6 Dinitrobenzoic Acid

Utilization of CDNBA as a Precursor for Polysubstituted Benzoic Acid Synthesis

The primary utility of 2-Chloro-4,6-dinitrobenzoic acid in the synthesis of polysubstituted benzoic acids lies in the high reactivity of its chloro group toward nucleophiles. The two nitro groups, positioned ortho and para to the chlorine, provide strong resonance stabilization to the intermediate formed during nucleophilic aromatic substitution, known as a Meisenheimer complex. libretexts.orgopenstax.orgyoutube.com This activation allows for the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

Research has demonstrated that various nucleophiles, including amines, alkoxides, and thiolates, can readily replace the chlorine atom. For instance, reaction with primary or secondary amines leads to the formation of N-substituted 2-amino-4,6-dinitrobenzoic acids. Similarly, treatment with sodium methoxide (B1231860) yields 2-methoxy-4,6-dinitrobenzoic acid. These reactions are foundational for creating libraries of benzoic acid derivatives with diverse functionalities. The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion. openstax.orgyoutube.com

The table below summarizes representative nucleophilic substitution reactions of CDNBA.

| Nucleophile (Nu) | Reagent Example | Product |

| Amine | R₂NH (e.g., Morpholine) | 2-(Dialkylamino)-4,6-dinitrobenzoic acid |

| Alkoxide | RONa (e.g., Sodium Methoxide) | 2-Alkoxy-4,6-dinitrobenzoic acid |

| Thiolate | RSNa (e.g., Sodium Thiophenoxide) | 2-(Arylthio)-4,6-dinitrobenzoic acid |

| Hydroxide | NaOH | 2-Hydroxy-4,6-dinitrobenzoic acid (4,6-Dinitrosalicylic acid) |

This table illustrates the versatility of CDNBA in generating diverse polysubstituted benzoic acids through nucleophilic aromatic substitution.

Integration of CDNBA into Heterocyclic Compound Formation Research

The strategic placement of functional groups in this compound makes it an ideal building block for the synthesis of various heterocyclic compounds. The process often involves a sequence of reactions, starting with the nucleophilic displacement of the chloro group, followed by a reduction of one or both nitro groups, and concluding with an intramolecular cyclization.

For example, the initial substitution of the chlorine with an amine is the first step toward nitrogen-containing heterocycles. Subsequent reduction of the nitro group ortho to the newly introduced amino group generates a 1,2-diaminobenzene derivative. This intermediate is primed for cyclization reactions. Depending on the reaction partner, this diamine can be converted into:

Benzimidazoles: Reaction with an aldehyde or carboxylic acid.

Quinoxalines: Reaction with a 1,2-dicarbonyl compound.

Benzotriazoles: Reaction with nitrous acid.

A similar strategy can be employed using oxygen or sulfur nucleophiles in the initial step to access oxygen- or sulfur-containing heterocyles. For instance, reaction with a thiol followed by nitro group reduction and cyclization can lead to benzothiazoles. osi.lv While specific research on CDNBA is detailed, the principles are demonstrated by analogous structures like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which has been used to create libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones through solid-phase synthesis. nih.gov

The table below outlines a general pathway for synthesizing heterocyclic systems from CDNBA.

| Step 1: Nucleophile | Step 2: Reaction | Resulting Heterocycle |

| Amine (R-NH₂) | Reduction of NO₂, then react with Aldehyde (R'-CHO) | Substituted Benzimidazole |

| Amine (R-NH₂) | Reduction of NO₂, then react with 1,2-Diketone | Substituted Quinoxaline |

| Thiol (R-SH) | Reduction of NO₂, then intramolecular condensation | Substituted Benzothiazole |

This table outlines a multi-step synthetic sequence from CDNBA to various important heterocyclic cores.

CDNBA as a Building Block in the Construction of Advanced Organic Architectures

Beyond the synthesis of simple substituted acids and heterocyles, the reactivity of this compound allows for its incorporation into more complex and advanced organic structures. Its bifunctional nature (possessing both a displaceable chlorine and a carboxylic acid) enables it to act as a linker or a branching point in the construction of larger molecules.

For example, the carboxylic acid group can be converted into an amide via coupling reactions with various amines, while the chloro group remains available for a subsequent nucleophilic substitution. nih.gov This orthogonal reactivity is key to building elaborate structures step-by-step. One could envision a scenario where CDNBA is first coupled with a diamine to form a bis-amide, followed by a double SNAr reaction with a dinucleophile to create a macrocyclic structure.

Furthermore, the principles of using multi-reactive building blocks like CDNBA are central to materials science and medicinal chemistry. nih.govgoogle.com For instance, derivatives of CDNBA could be polymerized by leveraging its functional handles. The carboxylic acid could be used for polyester (B1180765) or polyamide formation, and the reactive chloro group could serve as a site for grafting side chains onto a polymer backbone. While direct examples of polymerization with CDNBA are not prevalent in the searched literature, the chemical potential is evident from its known reactions. The synthesis of complex molecules often relies on such robust and predictable building blocks to construct frameworks that are otherwise difficult to access. rsc.org

Exploration of 2 Chloro 4,6 Dinitrobenzoic Acid in Non Biological and Material Science Applications

Catalytic Applications of CDNBA and its Derivatives in Chemical Processes

While direct catalytic applications of 2-Chloro-4,6-dinitrobenzoic acid are not extensively documented in publicly available research, the reactivity of its functional groups suggests potential roles for its derivatives in various chemical transformations. The presence of the carboxylic acid and nitro groups on the benzene (B151609) ring can influence the electronic properties of the molecule, making it a candidate for organocatalysis or as a ligand in metal-catalyzed reactions.

Research into related nitrobenzoic acids provides a basis for speculating on the potential catalytic utility of CDNBA. For instance, dinitrobenzoic acid derivatives have been investigated for their ability to participate in and modulate chemical reactions. The electron-withdrawing nature of the nitro groups can enhance the acidity of the carboxylic acid, a property that can be harnessed in acid-catalyzed reactions.

Furthermore, the chloro- and nitro-substituents on the aromatic ring of CDNBA could be chemically modified to introduce catalytically active sites. For example, the reduction of the nitro groups to amines would yield a diamino-chloro-benzoic acid derivative. Such a molecule could serve as a versatile ligand for transition metals, forming complexes with potential catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The steric and electronic properties of these potential ligands could be fine-tuned by the remaining chloro and carboxylic acid groups.

While speculative, the exploration of CDNBA and its derivatives as catalysts or catalyst precursors presents a promising, yet underexplored, avenue for research in synthetic chemistry.

Research into CDNBA as a Component in Functional Materials (e.g., frameworks, supramolecular assemblies)

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a compelling building block for the construction of functional materials like co-crystals and other supramolecular assemblies. Research on the closely related 2-chloro-4-nitrobenzoic acid has demonstrated its capacity to form binary complexes, including co-crystals and molecular salts, with various pharmaceutically relevant compounds. nih.gov These structures are held together by a network of heteromeric hydrogen-bonded interactions. nih.gov This suggests a strong potential for CDNBA, with its additional nitro group, to act as a versatile co-former in crystal engineering.

The formation of solvates and the study of polymorphic phase transformations of 2-chloro-4-nitrobenzoic acid have also been reported. rsc.org These studies reveal that the compound can form acid-acid dimer motifs stabilized by π-π stacking interactions in its crystal structures. rsc.org Such findings for a similar molecule underscore the likelihood of CDNBA exhibiting rich supramolecular chemistry, which is fundamental to the design of materials with tailored physical and chemical properties.

While the direct incorporation of CDNBA into robust frameworks like Metal-Organic Frameworks (MOFs) is not yet a prominent area of research, the structural motifs of dinitrobenzoic acids are relevant. MOFs are constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of CDNBA makes it a prime candidate for acting as a linker in MOF synthesis. The nitro and chloro groups would then be exposed within the pores of the MOF, potentially imparting specific functionalities such as selective gas adsorption, catalysis, or sensing capabilities. The synthesis of some MOFs has been shown to be influenced by modulators like 2-fluorobenzoic acid, indicating that halogenated benzoic acids can play a crucial role in directing the formation of these complex structures. youtube.com

The potential for CDNBA to form diverse supramolecular assemblies is summarized in the table below:

| Type of Assembly | Key Interactions | Potential Applications |

| Co-crystals | Hydrogen bonding, π-π stacking | Modified solubility, stability of active ingredients |

| Molecular Salts | Proton transfer, ionic interactions | Altered physicochemical properties |

| Metal-Organic Frameworks (MOFs) | Coordination bonds (metal-carboxylate) | Gas storage, separation, catalysis, sensing |

Development of Advanced Analytical Reagents and Sensors Utilizing CDNBA Structural Motifs

The distinct electronic and structural characteristics of the dinitrobenzoic acid motif are being leveraged in the development of advanced analytical reagents and sensors. A notable example is the creation of a fluorescent sensor for the detection of dinitrobenzoic acid. nih.govsemanticscholar.org This sensor is based on a dimethylxanthene skeleton which forms a cavity suitable for associating with carboxylic acids. nih.govsemanticscholar.org The fluorescence of this receptor molecule is significantly quenched upon binding with dinitrobenzoic acid, providing a clear signal for its detection. nih.govsemanticscholar.org This principle of fluorescence quenching could be adapted for sensors specifically targeting CDNBA.

The development of biosensors for benzoic acid derivatives further highlights the potential in this area. For instance, a synthetic biosensor has been constructed in Saccharomyces cerevisiae that can detect various benzoic acid derivatives, including p-aminobenzoic acid and salicylic (B10762653) acid, and produces a fluorescent output. frontiersin.org This demonstrates that biological systems can be engineered to recognize structural motifs present in CDNBA.

Furthermore, the broader class of nitroaromatic compounds, which includes CDNBA, is a target for sensor development due to their prevalence as industrial byproducts and their potential environmental impact. For example, a fluorimetric sensor based on polypyrrole doped with 4-(methylsulfonyl)-2-nitrobenzoic acid has been developed for the sensitive detection of copper ions (Cu2+). researchgate.net This indicates that polymers incorporating nitrobenzoic acid derivatives can serve as platforms for detecting other analytes. Another example is a riboflavin-based conjugated biomolecule designed for the ultrasensitive detection of nitrophenols like picric acid, which shares the nitroaromatic feature with CDNBA. rsc.org

The following table summarizes the types of sensors and their detection principles relevant to CDNBA and its structural analogs:

| Sensor Type | Principle of Detection | Target Analyte(s) |

| Fluorescent Sensor | Fluorescence quenching upon binding | Dinitrobenzoic acid |

| Synthetic Biosensor | Genetically encoded receptor and fluorescent reporter | Benzoic acid derivatives |

| Fluorimetric Polymer Sensor | Change in fluorescence of a doped polymer | Metal ions (e.g., Cu2+) |

| Bioconjugate Probe | Fluorescence quenching | Nitrophenols (e.g., Picric Acid) |

Environmental Transformation and Abiotic Degradation Pathways of 2 Chloro 4,6 Dinitrobenzoic Acid

Photochemical Degradation Studies of CDNBA in Aqueous and Atmospheric Environments

Photochemical degradation is a key process that can lead to the transformation of complex organic molecules in the environment. For nitroaromatic compounds, photodegradation can proceed through various mechanisms, including the reduction of the nitro group, hydroxylation of the aromatic ring, and cleavage of the molecule.

Chemical Hydrolysis and Reduction Pathways of CDNBA Under Environmental Conditions

Chemical hydrolysis and reduction are significant abiotic degradation pathways for many organic pollutants. For 2-Chloro-4,6-dinitrobenzoic acid, the presence of a chlorine atom and nitro groups on the aromatic ring influences its susceptibility to these reactions.

Hydrolysis:

The hydrolysis of CDNBA involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. This reaction is often base-catalyzed. Detailed kinetic studies on the alkaline hydrolysis of the related isomer, 4-chloro-3,5-dinitrobenzoic acid, have been conducted. The bimolecular rate constant for the reaction between the dianion of 4-chloro-3,5-dinitrobenzoic acid and a hydroxyl ion was determined to be 5.92 M⁻¹s⁻¹ at room temperature and an ionic strength of 0.1 M. conicet.gov.ar The activation energy for this process was found to be 70.7 ± 3.4 kJ/mol. conicet.gov.ar

The rate of hydrolysis is dependent on pH and temperature. The table below summarizes the kinetic data for the alkaline hydrolysis of 4-chloro-3,5-dinitrobenzoic acid.

| Parameter | Value | Conditions |

| Bimolecular Rate Constant (kOH) | 5.92 M⁻¹s⁻¹ | Room temperature, Ionic Strength = 0.1 M |

| Activation Energy (Ea) | 70.7 ± 3.4 kJ/mol | - |

| Data derived from physicochemical studies on 4-chloro-3,5-dinitrobenzoic acid. conicet.gov.ar |

Reduction:

The nitro groups of CDNBA can undergo abiotic reduction under reducing conditions in the environment, such as in anoxic sediments or groundwater. This process can lead to the formation of amino and other reduced derivatives. While specific studies on the abiotic reduction of this compound are limited, the reduction of nitroaromatic compounds is a well-documented environmental transformation pathway.

Sorption and Transport Mechanisms of CDNBA in Environmental Media

The movement of this compound through soil and aquatic systems is controlled by its sorption to solid phases and its transport in the dissolved phase. The physicochemical properties of CDNBA, such as its solubility and acid dissociation constant (pKa), are crucial in determining its sorption behavior.

Research on the related compound 4-chloro-3,5-dinitrobenzoic acid has shown it to be slightly soluble in water, with a solubility of approximately 2.5 g/L at 25°C. conicet.gov.ar The enthalpy of solution was determined to be 23.2 ± 2.5 kJ/mol. conicet.gov.ar The acid dissociation constant (pKa) for this compound is low, indicating that it will exist predominantly as an anion at typical environmental pH values. conicet.gov.ar This anionic nature generally leads to lower sorption to negatively charged soil and sediment particles due to electrostatic repulsion, suggesting a potential for higher mobility in the environment.

The mobility of a related compound, 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT, was found to be greater than its parent compound in both tropical soil and sand under abiotic saturated conditions. nih.gov This suggests that the benzoic acid moiety can contribute to increased mobility. nih.gov

The following table summarizes key physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid that influence its environmental transport.

| Property | Value | Significance for Transport |

| Water Solubility | ~2.5 g/L at 25°C | Higher solubility can lead to greater mobility in water. conicet.gov.ar |

| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | Influences the temperature dependence of solubility. conicet.gov.ar |

| Acid Dissociation Constant (pKa) | Low (anionic at environmental pH) | Anionic form is less likely to sorb to negatively charged soils, increasing mobility. conicet.gov.ar |

| Data for 4-chloro-3,5-dinitrobenzoic acid. |

Future Research Directions and Emerging Frontiers for 2 Chloro 4,6 Dinitrobenzoic Acid

Development of Innovative Synthetic Methodologies for CDNBA

The synthesis of nitroaromatic compounds typically involves electrophilic nitration reactions using mixed acids, such as sulfuric and nitric acid. nih.gov Current synthetic routes to CDNBA and related dinitrobenzoic acids can be multi-step processes that may require harsh conditions. Future research will likely focus on developing more efficient, sustainable, and safer synthetic methodologies.

Key areas for innovation include:

Catalytic Nitration: Exploring novel catalysts to achieve higher yields and selectivity under milder conditions, minimizing the formation of unwanted isomers.

Flow Chemistry: Implementing continuous flow processes for the nitration and subsequent functionalization of precursors. This approach can offer better control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate easier scale-up.

Alternative Starting Materials: Investigating different precursors and synthetic pathways that may offer a more direct and cost-effective route to CDNBA. For example, methods developed for similar structures, such as the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (B151448) via photochlorination and nitration, could inspire new routes. google.com

Unexplored Reactivity Patterns and Mechanistic Insights for CDNBA

The chemical behavior of CDNBA is dictated by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the two electron-withdrawing nitro groups. While the reactivity of similar compounds has been studied, a comprehensive exploration of CDNBA's reaction scope remains an open field.

Future investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring makes the chlorine atom highly susceptible to displacement by a wide range of nucleophiles. Systematic studies with various O-, N-, S-, and C-based nucleophiles could yield a library of novel CDNBA derivatives. Research on related compounds like 4-chloro-3,5-dinitrobenzoic acid has shown the formation of intermediate anionic σ-complexes during nucleophilic substitution. researchgate.net

Reactions of the Carboxylic Acid Group: Exploring a broader range of transformations of the carboxyl group, such as conversion to amides, esters, and acid halides, can lead to new derivatives with tailored properties. For example, benzamide (B126) derivatives of related nitrobenzoic acids have shown biological potential. nih.gov

Reduction of Nitro Groups: Investigating the selective reduction of one or both nitro groups to amines would provide access to aminobenzoic acid derivatives, which are valuable building blocks for pharmaceuticals and polymers.

Mechanistic Studies: Employing modern kinetic and computational techniques to elucidate the mechanisms of these reactions. Understanding the transition states and reaction pathways will enable better control over reaction outcomes and the rational design of new transformations. Studies on the solid-state behavior and polymorphism of related compounds like 2-chloro-4-nitrobenzoic acid suggest that intermolecular interactions play a significant role, which could influence reactivity in the solid state or in concentrated solutions. researchgate.netrsc.org

Potential for Advanced Materials and Catalytic Applications Based on CDNBA Derivatives

The high degree of functionalization in CDNBA makes it an attractive building block for the synthesis of advanced materials with unique properties. The presence of nitro groups, a carboxylic acid, and a reactive chlorine atom offers multiple handles for creating complex architectures.

Emerging frontiers for CDNBA-based materials include:

Energetic Materials: Nitroaromatic compounds are a well-known class of explosives. nih.gov The high nitrogen and oxygen content of CDNBA suggests its potential use as a precursor for new energetic materials or co-crystals with enhanced stability or performance.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. CDNBA-based MOFs could be designed for applications in gas storage, separation, or catalysis, leveraging the properties imparted by the chloro and nitro functional groups within the pores.

Pharmaceutical Co-crystals: Research has shown that co-crystals of the related 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) exhibit higher thermal stability than the pure pharmaceutical compound. nih.gov This suggests that CDNBA could be used to form co-crystals with active pharmaceutical ingredients (APIs) to improve their physical properties.

Functional Polymers: CDNBA derivatives can be polymerized or grafted onto polymer backbones to create functional materials. These materials could find applications as specialty coatings, membranes, or resins with specific chemical or thermal properties.

Integration of Machine Learning and Artificial Intelligence in CDNBA Research and Discovery

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized CDNBA derivatives, including their reactivity, solubility, toxicity, and potential biological activity. researchgate.net This can help prioritize synthetic targets and reduce the number of experiments needed. revvitysignals.com

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to CDNBA and its derivatives, potentially identifying pathways that a human chemist might overlook. researchgate.netresearchgate.net

Process Optimization: Machine learning can be used to optimize reaction conditions for the synthesis of CDNBA, leading to higher yields, fewer byproducts, and more robust processes. youtube.com This can be integrated with automated robotic systems to create self-optimizing chemical reactors. mdpi.com

Data Mining and Discovery: AI can analyze vast datasets from scientific literature and patents to identify new potential applications for CDNBA derivatives or to find correlations between chemical structures and material properties, thereby guiding future research efforts. chemicalindustryjournal.co.uk The integration of AI promises to shorten development timelines and accelerate the discovery of new materials and molecules based on the CDNBA scaffold. chemicalindustryjournal.co.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,6-dinitrobenzoic acid to minimize side reactions?

- Methodological Answer : Nitration of chlorobenzoic acid precursors requires precise control of temperature (<50°C) and stoichiometry to avoid over-nitration. Stepwise addition of nitrating agents (e.g., HNO₃/H₂SO₄) under inert conditions can suppress oxidation byproducts. Post-reaction purification via recrystallization (e.g., using ethanol/water) improves yield .

- Key Data : Similar nitrobenzoic acid derivatives (e.g., 2-Chloro-3,5-dinitrobenzoic acid) achieve >80% purity under controlled nitration .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR : Distinct aromatic proton shifts (e.g., deshielding at C-4/C-6 due to nitro groups).

- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry : Molecular ion [M⁻] at m/z 246.56 (C₇H₃ClN₂O₆) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing nitro-substituted benzoic acids?

- Methodological Answer : A 2³ factorial design evaluates temperature (40–60°C), nitration time (2–6 hrs), and acid ratio (HNO₃:H₂SO₄). Response surface methodology identifies interactions between variables, reducing trial iterations. For example, excess HNO₃ increases yield but risks ring sulfonation .

- Case Study : For 2-Chloro-3,5-dinitrobenzoic acid, optimal conditions (50°C, 4 hrs, 1:3 HNO₃/H₂SO₄) maximized yield (78%) .

Q. What mechanisms explain the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : The electron-withdrawing nitro groups activate the chlorine atom for substitution. Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism:

Rate-determining step : Attack by nucleophile (e.g., OH⁻) at the chloro position.

Decarboxylation : Loss of CO₂ under basic conditions.

- Solvent polarity (e.g., DMSO vs. H₂O) significantly impacts activation energy .

Q. How can contradictions in reported reaction outcomes for nitrobenzoic acids be resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace metal catalysts, humidity). Use:

- Theoretical frameworks : Apply Hammett substituent constants (σ) to predict electronic effects. For this compound, σₚ values (NO₂: +0.78, Cl: +0.23) correlate with reactivity trends .

- Controlled replication : Standardize solvent drying (e.g., molecular sieves) and reagent purity (≥99%) .

Q. What analytical strategies differentiate positional isomers (e.g., 2-Chloro-4,6-dinitro vs. 3,5-dinitro derivatives)?

- Methodological Answer :

- X-ray crystallography : Resolves substituent positions unambiguously (e.g., dihedral angles between nitro groups).

- HPLC-MS with isotopic labeling : Tracks isotopic patterns in fragmentation pathways .

Data-Driven Insights

- Thermal Stability : Nitrobenzoic acids decompose above 200°C, releasing NOₓ gases. Thermogravimetric analysis (TGA) under N₂ is advised .

- Solubility : Low in polar solvents (e.g., water: <0.1 g/L at 25°C); DMF or DMSO preferred for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.